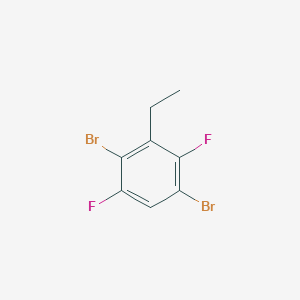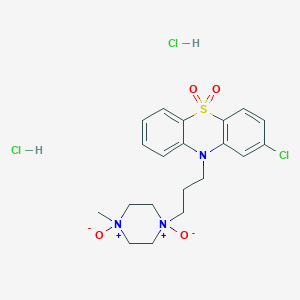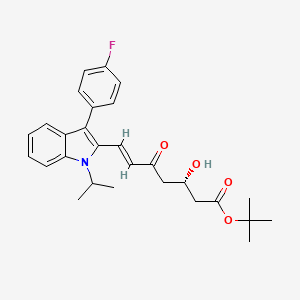
5-Keto-O-tert-butyl Fluvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Keto-O-tert-butyl Fluvastatin: is a synthetic compound that serves as an intermediate in the synthesis of fluvastatin, a well-known HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular diseases . The compound has the molecular formula C28H32FNO4 and a molecular weight of 465.56 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Keto-O-tert-butyl Fluvastatin involves multiple steps, starting from aniline and [2H6] 2-bromopropane . The process includes the formation of key intermediates through various organic reactions such as transesterification, which is a useful transformation in organic synthesis . The reaction conditions often involve the use of catalysts like zinc sulfate at elevated temperatures (e.g., 80°C) to achieve selective transesterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using biocatalyzed steps. These steps are conducted under mild reaction conditions, often at ambient temperature, and can use water as a reaction medium . This approach not only shortens the synthetic process but also reduces waste and manufacturing costs, making it a more sustainable option .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Keto-O-tert-butyl Fluvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various derivatives of fluvastatin, which can be further utilized in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
5-Keto-O-tert-butyl Fluvastatin is primarily used in the field of proteomics research . Its applications extend to:
Wirkmechanismus
The mechanism of action of 5-Keto-O-tert-butyl Fluvastatin involves its role as an intermediate in the synthesis of fluvastatin. Fluvastatin works by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, fluvastatin reduces the production of cholesterol, thereby lowering lipid levels in the body .
Vergleich Mit ähnlichen Verbindungen
Fluvastatin Sodium Salt: Another synthetic HMG-CoA reductase inhibitor used for similar therapeutic purposes.
Atorvastatin: A widely used statin with a similar mechanism of action but different chemical structure.
Simvastatin: Another statin that is derived from a fungal metabolite and has a different synthetic route.
Uniqueness: 5-Keto-O-tert-butyl Fluvastatin is unique due to its specific role as an intermediate in the synthesis of fluvastatin. Its synthesis involves distinct reaction conditions and catalysts that are optimized for industrial production . Additionally, its use in proteomics research highlights its importance in scientific studies .
Eigenschaften
Molekularformel |
C28H32FNO4 |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1 |
InChI-Schlüssel |
IZJOKSSEMQWDSZ-FRFYRWIFSA-N |
Isomerische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)C[C@@H](CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



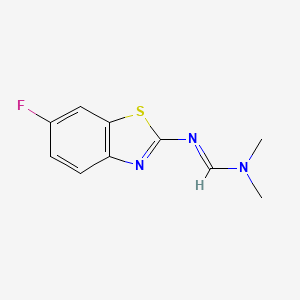
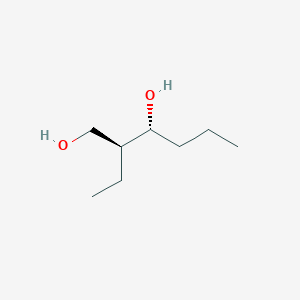

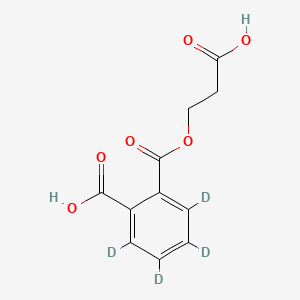

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)


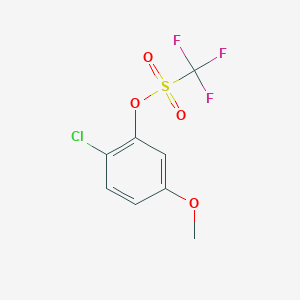
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
